molecular formula C20H21NO2S B15289595 (s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione

(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione

Cat. No.: B15289595
M. Wt: 339.5 g/mol
InChI Key: WJCFTHCUULIELA-SFHVURJKSA-N
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Description

(S)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is a chiral organic compound characterized by an oxazolidine ring core, a five-membered heterocycle containing both nitrogen and oxygen atoms, and a reactive thione (C=S) group at the 2-position. This scaffold is closely related to other pharmacologically significant heterocyclic thiones, such as imidazolidine-2-thione and imidazole-2-thione, which are known to exhibit a range of biological activities including antimicrobial, antifungal, and anti-HIV properties, and are used as chiral auxiliaries in asymmetric catalysis . The specific molecular structure of this compound integrates several distinct features: a chiral (S)-configured center at the 4-position bearing an isopropyl group, a 3-position substituted with an acetyl moiety, and a 5-position with two phenyl rings, which collectively make it a sophisticated, multifunctional synthetic building block . The primary research value of this compound lies in its potential as a precursor or intermediate in medicinal chemistry and organic synthesis. Its rigid, sterically hindered structure and the presence of the thione group, which can participate in hydrogen bonding and metal coordination, make it a candidate for developing enzyme inhibitors or for creating ligands for metal-catalyzed reactions. Researchers may employ this compound in the synthesis of fused heterocyclic ring systems, a strategy known to generate compounds with significant biological interest . Furthermore, the chiral oxazolidinone and thione scaffolds are recognized for their utility in asymmetric synthesis, often serving as controllers of stereochemistry. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C20H21NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

1-[(4S)-5,5-diphenyl-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]ethanone

InChI

InChI=1S/C20H21NO2S/c1-14(2)18-20(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-19(24)21(18)15(3)22/h4-14,18H,1-3H3/t18-/m0/s1

InChI Key

WJCFTHCUULIELA-SFHVURJKSA-N

Isomeric SMILES

CC(C)[C@H]1C(OC(=S)N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1C(OC(=S)N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of an appropriate thioamide with an epoxide under acidic conditions to form the oxazolidine ring. The acetyl and isopropyl groups are introduced through subsequent alkylation reactions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The acetyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs and their substituent-driven properties:

Compound Name Position 3 Position 4 Position 5 Key Properties
(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione Acetyl Isopropyl Diphenyl High lipophilicity, steric hindrance
(4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl) analog Cyclohexenylmethyl Methyl 3,5-bis(trifluoromethyl)phenyl Electron-withdrawing, enhanced reactivity
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione N/A N/A Pyridine-4-yl Polar, hydrogen-bonding capacity
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione Thioacetophenone N/A Pyrimidin-2-ylthio Chelation potential, antimicrobial activity

Key Observations:

  • Lipophilicity : The diphenyl groups in the target compound increase membrane permeability compared to pyridine/pyrimidine-containing analogs .
  • Electronic Effects : Trifluoromethyl groups in patent analogs enhance electrophilicity, whereas acetyl groups in the target compound balance electronic and steric effects.
  • Stereochemical Impact : The (S)-configuration may improve target binding specificity relative to racemic mixtures.

Physicochemical Properties

Property Target Compound 5-(Pyridine-4-yl)-oxadiazole Trifluoromethylphenyl Analog
Solubility Low (diphenyl groups) Moderate (polar pyridine) Low (fluorinated aryl)
Melting Point High (crystalline diphenyl) Intermediate High (rigid fluorinated core)
Stability High (steric protection) Moderate High (electron-deficient core)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione to improve yield and purity?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically screen reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can identify critical variables, while response surface methodology refines optimal conditions . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and bypass trial-and-error approaches, as demonstrated in ICReDD’s framework .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this oxazolidine-2-thione derivative?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and substituent positions, FT-IR for carbonyl and thione functional group validation, and X-ray crystallography for absolute configuration determination. For purity assessment, employ HPLC with UV-Vis detection using chiral columns to resolve enantiomeric impurities. Cross-validate results with melting point analysis and mass spectrometry (HRMS) .

Q. How should experimental conditions be designed to study the compound’s stability under varying pH and temperature?

  • Methodological Answer : Implement a stability-by-design (SbD) approach using accelerated stability testing. Design a matrix of pH (1–13) and temperature (25–60°C) conditions, sampling at intervals (e.g., 0, 7, 14 days). Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Include control experiments with antioxidants or stabilizers to identify protective agents .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s reactivity in asymmetric catalysis or drug-target interactions?

  • Methodological Answer : Apply density functional theory (DFT) to map transition states and predict enantioselectivity in catalytic reactions. For drug interaction studies, use molecular dynamics (MD) simulations to analyze binding affinities with target proteins (e.g., kinases). Validate predictions with experimental kinetics (e.g., surface plasmon resonance) and crystallographic data. Leverage software like Gaussian or GROMACS for simulations .

Q. How can conflicting data on the compound’s reaction mechanisms (e.g., nucleophilic vs. radical pathways) be resolved?

  • Methodological Answer : Conduct isotopic labeling experiments (e.g., deuterium or ¹⁸O) to trace reaction pathways. Pair with electron paramagnetic resonance (EPR) to detect radical intermediates. Compare computational reaction profiles (activation energies) with experimental kinetics (Eyring plots) to identify dominant mechanisms. Cross-reference findings with substituent electronic effects (Hammett plots) .

Q. What advanced reactor designs are suitable for scaling up enantioselective synthesis of this compound?

  • Methodological Answer : Explore continuous-flow reactors with immobilized chiral catalysts (e.g., packed-bed systems) to enhance stereocontrol and throughput. Use microreactors for rapid screening of residence time and mixing efficiency. Integrate in-line PAT (process analytical technology) tools (e.g., Raman spectroscopy) for real-time monitoring. Optimize using computational fluid dynamics (CFD) simulations .

Q. How can researchers address contradictions in reported bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodological Answer : Perform dose-response assays across multiple cell lines (cancer vs. normal) to establish selectivity indices. Validate via orthogonal assays (e.g., apoptosis markers vs. metabolic activity). Use metabolomics to identify off-target effects and proteomics to map signaling pathways. Reconcile discrepancies by standardizing assay conditions (e.g., serum concentration, incubation time) .

Q. What safeguards are critical for ensuring data integrity in collaborative studies involving this compound?

  • Methodological Answer : Implement blockchain-based lab notebooks for immutable data logging. Use role-based access controls (RBAC) to restrict sensitive data (e.g., synthetic routes) to authorized users. Encrypt spectral and crystallographic datasets via AES-256 protocols. Regularly audit repositories using checksums and version-control systems (e.g., Git) .

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